molecular formula C11H13NO B7809901 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one

Cat. No.: B7809901
M. Wt: 175.23 g/mol
InChI Key: SDASAWDIGOBXEM-UHFFFAOYSA-N
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Description

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one is an organic compound characterized by a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a benzene ring fused to a seven-membered ring, which includes an amino group and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the bicyclic core. This can be achieved through intramolecular Friedel-Crafts acylation, followed by reduction and amination steps.

    Cyclization: The initial step involves the formation of the bicyclic structure through intramolecular Friedel-Crafts acylation. This reaction requires a Lewis acid catalyst such as aluminum chloride (AlCl₃) and an appropriate acyl chloride precursor.

    Reduction: The resulting ketone can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen for their efficiency and cost-effectiveness, ensuring scalability and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like potassium permanganate (KMnO₄) or nitric acid (HNO₃).

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: KMnO₄, HNO₃

    Reduction: NaBH₄, LiAlH₄

    Substitution: Ammonia, primary or secondary amines

Major Products

    Oxidation: Nitro or nitroso derivatives

    Reduction: Alcohol derivatives

    Substitution: Amino-substituted derivatives

Scientific Research Applications

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, altering their activity. The amino and ketone groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
  • 2-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine

Uniqueness

2-Amino-8,9-dihydro-5H-benzo[7]annulen-7(6H)-one is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific applications in drug development and materials science.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-amino-5,6,8,9-tetrahydrobenzo[7]annulen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c12-10-4-1-8-2-5-11(13)6-3-9(8)7-10/h1,4,7H,2-3,5-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDASAWDIGOBXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CCC1=O)C=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a stirred solution of 2-nitro-5,6,8,9-tetrahydrobenzocyclohepten-7-one (0.5 g, 0.002 mol) in THF (125 mL) was added stannous chloride in conc. HCl (4 mL) over a 5 minute period. During this time the reaction mixture got very hot but not to reflux. The reaction mixture was stirred at room temperature for 2 h. The mixture continued to stir at room temperature overnight. HPLC showed no starting material remaining. The reaction mixture was concentrated in vacuo to remove all of the volatiles and the residue dissolved in water and made basic with 6N sodium hydroxide. The suspension was filtered through celite and washed well with chloroform. The organic layer was dried over magnesium sulfate, filtered and concentrated in vacuo to give 2-amino-5,6,8,9-tetrahydro-benzocyclohepten-7-one (0.32 g, 70% yield). 1HNMR (400 MHz, DMSO-d6) δ 6.87 (d, 1H, J=8 Hz), 6.46 (s, 1H), 6.38 (d, 1H, J=8 Hz), 4.83 (s, 2H), 2.68 (m, 4H), 2.44 (m, 4H).
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